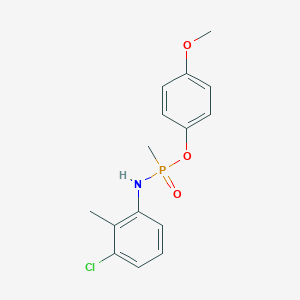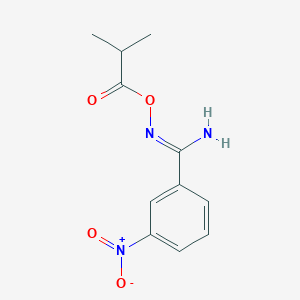
N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly prescribed drugs in the world. In
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Diclofenac has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide has been shown to have antioxidant and anti-cancer properties. It has also been shown to have effects on the immune system and on bone metabolism.
実験室実験の利点と制限
Diclofenac is widely used in laboratory experiments due to its well-established pharmacological properties and its availability. However, there are some limitations to its use. For example, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide can interfere with the metabolism of other drugs, which can complicate experimental results. Additionally, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide can have toxic effects at high doses, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide. One area of interest is the development of new formulations of N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide that can be administered more effectively and with fewer side effects. Another area of interest is the investigation of the effects of N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide on different types of cancer. Additionally, there is ongoing research into the mechanisms of action of N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide and the development of new drugs that target similar pathways.
In conclusion, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic properties. Its mechanism of action involves the inhibition of COX, which reduces the production of prostaglandins and thereby reduces inflammation and pain. Diclofenac has a variety of biochemical and physiological effects, and it is widely used in laboratory experiments. There are many potential future directions for research on N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide, including the development of new formulations and investigation of its effects on cancer.
合成法
Diclofenac can be synthesized using a variety of methods, but the most common method involves the reaction of 2-chloroacetic acid with 3,5-dichloroaniline to form an intermediate, which is then reacted with phenol in the presence of a base to form N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide. The synthesis of N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and postoperative pain. Diclofenac has also been shown to have antipyretic and antithrombotic effects, making it useful in the treatment of fever and cardiovascular disease.
特性
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-11-6-9(7-12(16)14(11)19)17-13(18)8-20-10-4-2-1-3-5-10/h1-7,19H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYQIPJQATURSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)
![4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5816661.png)


![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)
![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5816682.png)
![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)

![N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)



![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5816735.png)
![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5816742.png)